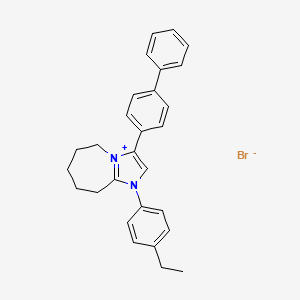
2-Oxo Ticlopidine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo Ticlopidine-d4 is a deuterated analogue of 2-Oxo Ticlopidine, which is an impurity of Ticlopidine. Ticlopidine is a first-generation thienopyridine antiplatelet drug that prevents adenosine 5′-diphosphate (ADP)-induced platelet aggregation . The compound is labeled with deuterium, which is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.
Vorbereitungsmethoden
2-Oxo Ticlopidine-d4 can be synthesized through various synthetic routes. One common method involves the deuteration of 2-Oxo Ticlopidine. The reaction conditions typically include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the compound. Industrial production methods may involve the use of specialized equipment and techniques to achieve high purity and yield.
Analyse Chemischer Reaktionen
2-Oxo Ticlopidine-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Oxo Ticlopidine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolic processes involving Ticlopidine and its derivatives.
Medicine: Used in pharmacokinetic studies to investigate the metabolism and bioavailability of Ticlopidine.
Industry: Employed in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-Oxo Ticlopidine-d4 involves its conversion to active metabolites through metabolic pathways. These metabolites inhibit platelet aggregation by blocking the ADP receptor, which is involved in the activation of the GPIIb/IIIa receptor, leading to platelet aggregation . The molecular targets and pathways involved include cytochrome P450 enzymes, which play a crucial role in the bioactivation of the compound .
Vergleich Mit ähnlichen Verbindungen
2-Oxo Ticlopidine-d4 can be compared with other similar compounds, such as:
Ticlopidine: The parent compound, which is a first-generation thienopyridine antiplatelet drug.
Clopidogrel: A second-generation thienopyridine with similar antiplatelet effects but different metabolic pathways.
Prasugrel: Another thienopyridine with a more rapid onset of action and different pharmacokinetic properties.
The uniqueness of this compound lies in its deuterated nature, which makes it a valuable tool in scientific research for studying metabolic pathways and reaction mechanisms.
Eigenschaften
Molekularformel |
C14H14ClNOS |
|---|---|
Molekulargewicht |
283.8 g/mol |
IUPAC-Name |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C14H14ClNOS/c15-12-4-2-1-3-10(12)8-16-6-5-13-11(9-16)7-14(17)18-13/h1-4,7,13H,5-6,8-9H2/i1D,2D,3D,4D |
InChI-Schlüssel |
DJZQIXWGIZIETJ-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3C(=CC(=O)S3)C2)Cl)[2H])[2H] |
Kanonische SMILES |
C1CN(CC2=CC(=O)SC21)CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


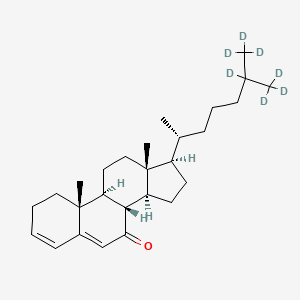
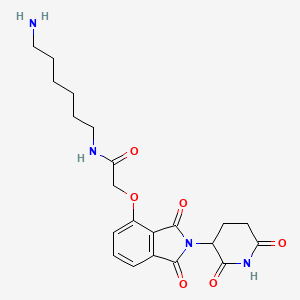

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
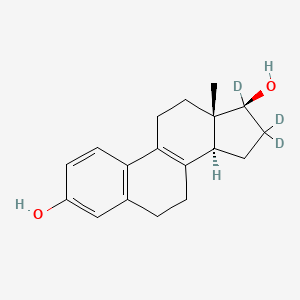
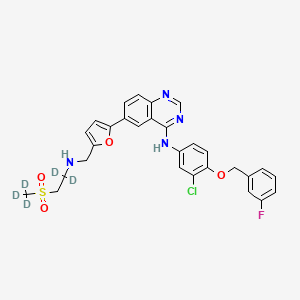
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)

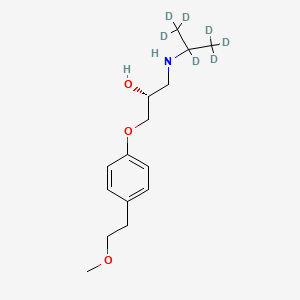
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
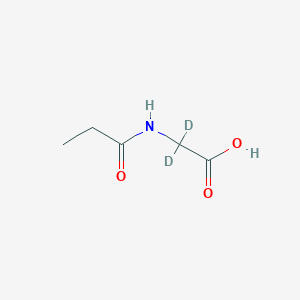
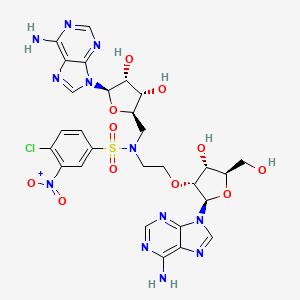
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
